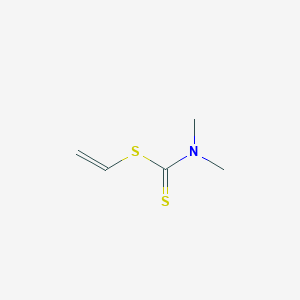

Ethenyl dimethylcarbamodithioate

説明

Ethenyl dimethylcarbamodithioate is a dithiocarbamate derivative characterized by an ethenyl (vinyl) group attached to a dimethylcarbamodithioate moiety. Dithiocarbamates are sulfur-containing compounds known for their diverse applications in coordination chemistry, agrochemicals, and pharmaceuticals.

特性

CAS番号 |

15351-43-6 |

|---|---|

分子式 |

C5H9NS2 |

分子量 |

147.3 g/mol |

IUPAC名 |

ethenyl N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C5H9NS2/c1-4-8-5(7)6(2)3/h4H,1H2,2-3H3 |

InChIキー |

HKVPVFUKBRCHMF-UHFFFAOYSA-N |

正規SMILES |

CN(C)C(=S)SC=C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Ethenyl dimethylcarbamodithioate can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with carbon disulfide to form dimethylcarbamodithioic acid, which is then reacted with acetylene to produce ethenyl dimethylcarbamodithioate. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the formation of the intermediate .

Industrial Production Methods

In industrial settings, the production of ethenyl dimethylcarbamodithioate often involves large-scale reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored to optimize the production process .

化学反応の分析

Types of Reactions

Ethenyl dimethylcarbamodithioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of ethenyl dimethylcarbamodithioate .

科学的研究の応用

Ethenyl dimethylcarbamodithioate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of pesticides and fungicides, as well as in the formulation of rubber chemicals

作用機序

The mechanism of action of ethenyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the accumulation of toxic intermediates, which can be lethal to microorganisms and pests .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares ethenyl dimethylcarbamodithioate with structurally or functionally related compounds, focusing on synthesis, reactivity, and applications.

Structural Analogues: Ethenyl-Containing Compounds

- 4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol (Oxyresveratrol): This polyphenolic compound features an ethenyl bridge between aromatic rings, enabling conjugation and UV-light-mediated isomerization . Unlike ethenyl dimethylcarbamodithioate, oxyresveratrol lacks sulfur-based functional groups but shares photochemical reactivity. Its applications in pharmacological and cosmetic research highlight the versatility of ethenyl motifs in bioactive molecules .

2-[2-(2-Vinylphenyl)ethenyl]furan (1a) :

Synthesized via Wittig reactions, this furan derivative demonstrates the utility of ethenyl groups in constructing conjugated systems. Its reactivity under thermal or acidic conditions contrasts with the sulfur-mediated transformations of dithiocarbamates .

Functional Analogues: Dithiocarbamates

- Sodium 6-Methylpyridin-2-ylcarbamodithioate: A dithiocarbamate ligand studied for metal coordination.

- Alkyl 2-[2-Cyano-2-(2-pyridinyl)ethenyl]aminopropenoates (8, 9): These heterocyclic precursors undergo thermal cyclization to form pyrrolo[3,2-d]pyrimidines. While their ethenyl-cyano groups drive cycloaddition, ethenyl dimethylcarbamodithioate’s sulfur atoms could enable alternative pathways, such as nucleophilic attacks or metal binding .

Reactivity and Stability

Thermal Behavior :

Ethenyl dimethylcarbamodithioate’s thermal stability remains undocumented, but analogues like compounds 8 and 9 decompose at 80–100°C to form fused heterocycles (e.g., 12 , 13 ) in ~30% yields . The presence of dithiocarbamate may lower decomposition temperatures due to weaker C–S bonds.- Photochemical Reactivity: Cyclometalated iridium(III) complexes with (aryl)ethenyl ligands exhibit restricted isomerization (trans–cis) under UV light, a property absent in non-conjugated dithiocarbamates. Ethenyl dimethylcarbamodithioate may lack such photoisomerization due to steric hindrance from the dimethylcarbamoyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。